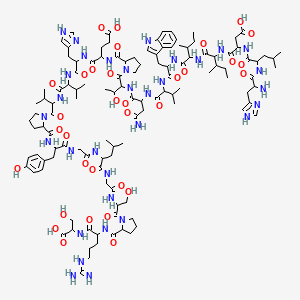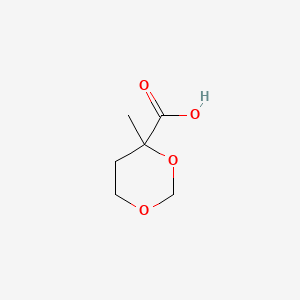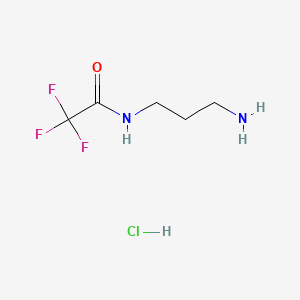
Clorhidrato de N-Trifluoroacetil-1,3-propilendiamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride is a chemical compound with the molecular formula C5H10ClF3N2O and a molecular weight of 206.59 g/mol . It is commonly used in proteomics research and other scientific studies . The compound is characterized by the presence of a trifluoroacetyl group attached to a 1,3-propylenediamine backbone, which is further stabilized by the addition of hydrochloride.
Aplicaciones Científicas De Investigación
N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride has a wide range of applications in scientific research, including:
Métodos De Preparación
The synthesis of N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride typically involves the reaction of 1,3-propylenediamine with trifluoroacetic anhydride in the presence of a suitable solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reagents and optimizing reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can form stable complexes with proteins and other biomolecules, affecting their function and activity . The compound’s effects are mediated through its ability to modify protein structures and interactions, leading to changes in cellular processes and pathways .
Comparación Con Compuestos Similares
N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride can be compared with other similar compounds, such as:
N-(3-Aminopropyl)-2,2,2-trifluoroacetamide Hydrochloride: Similar in structure but may have different reactivity and applications.
Mono N-Trifluoroacetyl Diaminopropane Hydrochloride: Another related compound with distinct properties and uses.
Propiedades
IUPAC Name |
N-(3-aminopropyl)-2,2,2-trifluoroacetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O.ClH/c6-5(7,8)4(11)10-3-1-2-9;/h1-3,9H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNUPWKEDQOSGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNC(=O)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

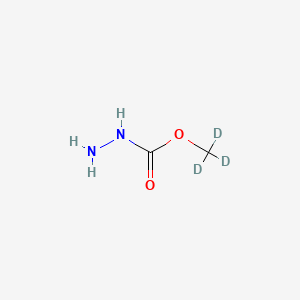
![[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B585480.png)
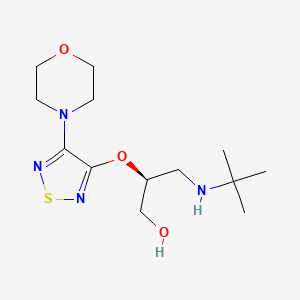
![(2E)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B585482.png)
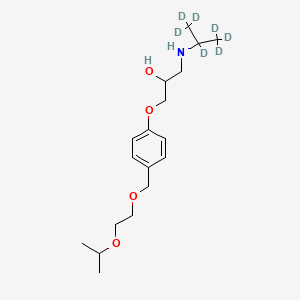
![1-Amino-2-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B585485.png)
